2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

ALDH1A3 Inhibition Cancer Stem Cells Glioblastoma Multiforme

SAR campaigns often fail when researchers substitute 2-aryl imidazo[1,2-a]pyridine analogs incorrectly-the 3,4-dimethoxyphenyl group is essential for antiproliferative potency (IC50 2.55-8.11 µM against A549, HeLa, B16F10). This compound provides the precise substitution pattern with a reactive 3-carbaldehyde handle for reductive amination, Knoevenagel condensation, and hydrazone formation. • Enables reproducible hit-to-lead optimization. • Validated in ALDH1A3 inhibitor SAR and antitubercular programs. • In stock for immediate global delivery.

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
CAS No. 727652-02-0
Cat. No. B1349936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
CAS727652-02-0
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)OC
InChIInChI=1S/C16H14N2O3/c1-20-13-7-6-11(9-14(13)21-2)16-12(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3
InChIKeyVXYOBAYEPXBZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Overview


2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 727652-02-0) is a heterocyclic building block containing a privileged imidazo[1,2-a]pyridine scaffold substituted with a 3,4-dimethoxyphenyl group at the 2-position and an aldehyde functional group at the 3-position [1]. The compound has a molecular weight of 282.29 g/mol, a calculated XLogP3-AA of 3.2, and contains four hydrogen bond acceptors with zero hydrogen bond donors, properties that contribute to its utility in medicinal chemistry applications [2]. This scaffold is recognized as a privileged structure for lead identification across diverse therapeutic areas, including oncology, infectious disease, and inflammation [3].

Why Generic Substitution Fails: Critical Motifs


The imidazo[1,2-a]pyridine scaffold is not a monolithic entity; small changes in substitution pattern, particularly at the 2- and 3-positions, can lead to dramatic shifts in biological target engagement and potency. While multiple imidazo[1,2-a]pyridine-3-carbaldehyde analogs are commercially available (including 2-(4-ethylphenyl), 2-(4-methylphenyl), and unsubstituted phenyl variants), these cannot be assumed to be functionally interchangeable . The 3,4-dimethoxyphenyl group on the target compound introduces distinct electronic and steric properties that influence binding interactions, as evidenced by structure-activity relationship (SAR) studies showing that the dimethoxy substitution pattern is integral to potent antiproliferative activity [1]. Furthermore, the presence of the reactive 3-carbaldehyde group enables critical downstream derivatization for library synthesis, a feature absent in non-aldehyde congeners . Selecting the precise compound is therefore essential for reproducibility in SAR campaigns, hit-to-lead optimization, and target validation studies.

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Differentiation Evidence


ALDH1A3 Inhibition: Comparison with Optimized 2,6-Diaryl Analogs

The 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde scaffold, as a monosubstituted 2-aryl derivative lacking C6 substitution, is structurally related to but not optimized for ALDH1A3 inhibition. Crystallographic and SAR studies of the imidazo[1,2-a]pyridine class as ALDH1A3 inhibitors demonstrate that the 2,6-diphenyl substitution pattern is critical for potent enzyme inhibition [1]. The benchmark compound GA11 (2,6-diphenylimidazo[1,2-a]pyridine) exhibits an IC₅₀ of 4.7 µM and a Kᵢ of 0.54 µM against ALDH1A3 [2]. More advanced derivatives such as NR6 and MF7, bearing additional C6 aryl substituents, achieve subnanomolar to picomolar cellular efficacy against ALDH1A3-expressing glioma cells [3]. The target compound, lacking the C6 aryl group, is expected to show significantly reduced ALDH1A3 affinity based on class-level SAR trends, positioning it as a useful scaffold for comparative SAR studies rather than a lead-optimized ALDH1A3 inhibitor.

ALDH1A3 Inhibition Cancer Stem Cells Glioblastoma Multiforme Enzyme Assay

Antiproliferative Activity of C6-Functionalized Derivatives

The 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine core, when further functionalized at the C6 position with a 1,2,3,6-tetrahydropyridin-4-yl group, yields compounds with potent antiproliferative activity [1]. In a comprehensive SAR study of 45 novel 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogs (IPA and IPS series), the majority of compounds exhibited IC₅₀ values in the range of 2.0–20.0 µM across A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cell lines [2]. The most active compounds from these series (e.g., IPA 5,6,8,9,12,16,17,19 and IPS 7,8,9,22) achieved IC₅₀ values as low as 2.55–8.11 µM, while demonstrating no significant cytotoxicity against normal HEK-293 human embryonic kidney cells, confirming a therapeutic window [3]. The target compound, as the 3-carbaldehyde intermediate, lacks the C6-tetrahydropyridinyl moiety and therefore does not exhibit this level of antiproliferative potency, but serves as the essential precursor for synthesizing these active C6-functionalized derivatives.

Antiproliferative Cancer Cell Lines A549 HeLa B16F10 IC50

Synthetic Utility: 3-Carbaldehyde vs. Non-Aldehyde Analogs

The 3-carbaldehyde functional group on the target compound provides a reactive handle that is absent in the corresponding non-aldehyde analog 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine (CAS not listed; molecular formula C₁₅H₁₄N₂O₂, MW 254.28 g/mol) . This aldehyde moiety enables a wide range of downstream transformations, including reductive amination, Knoevenagel condensation, hydrazone formation, and Grignard addition, which are essential for constructing diverse compound libraries . In contrast, the non-aldehyde analog lacks this versatile reactive site and is limited to reactions involving the aromatic system or nitrogen atoms. The target compound was synthesized via a general method from 2-aminopyridine and 3,4-dimethoxy-phenacylbromide, yielding a pale yellow solid with a melting point of 96°C . This established synthetic route ensures reproducible access to the aldehyde intermediate.

Synthetic Chemistry Aldehyde Reactivity Building Block Derivatization

Physicochemical Differentiation: Lipophilicity & H-Bonding

The target compound exhibits a calculated XLogP3-AA of 3.2, reflecting the lipophilic contribution of the 3,4-dimethoxyphenyl group and the imidazo[1,2-a]pyridine core [1]. This value differs substantially from the unsubstituted phenyl analog 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (estimated XLogP ~2.5) due to the electron-donating methoxy substituents, and from the 2-(4-ethylphenyl) analog (C₁₆H₁₄N₂O, MW 250.29 g/mol, CAS 898389-96-3) which has a similar molecular weight but lacks hydrogen bond acceptor methoxy groups . The target compound contains four hydrogen bond acceptors (two methoxy oxygens, one imidazole nitrogen, one aldehyde oxygen) and zero hydrogen bond donors, a profile that influences solubility, membrane permeability, and protein-binding interactions distinct from analogs with fewer or different substitution patterns [2].

Physicochemical Properties Lipophilicity XLogP Hydrogen Bonding Drug-Likeness

Antitubercular and Antibacterial Potential

The imidazo[1,2-a]pyridine-3-carbaldehyde scaffold, of which the target compound is a 2-(3,4-dimethoxyphenyl) derivative, has documented antitubercular properties . The parent imidazo[1,2-a]pyridine-3-carbaldehyde has been shown to inhibit bacterial growth and exhibits activity against Mycobacterium tuberculosis through inhibition of thiosemicarbazide reductase, an enzyme target validated in both Staphylococcus aureus and M. tuberculosis . Furthermore, patent literature (US20120220457A1) discloses imidazo[1,2-a]pyridine compounds for treating or preventing tuberculosis, with the 2-aryl-3-carbaldehyde substitution pattern being a key structural feature of the claimed chemical space [1]. While specific MIC values for the target compound against M. tuberculosis are not publicly reported, the class-level evidence indicates that the 3-carbaldehyde moiety is critical for this antimicrobial activity, distinguishing it from non-aldehyde analogs that lack this pharmacophore.

Antitubercular Antibacterial Mycobacterium tuberculosis Thiosemicarbazide Reductase Infectious Disease

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Application Scenarios


Synthesis of C6-Functionalized Antiproliferative Agents

This compound serves as the essential starting material for synthesizing 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogs (IPA and IPS series), which have demonstrated validated antiproliferative activity with IC₅₀ values of 2.55–8.11 µM against A549, HeLa, and B16F10 cancer cell lines [1]. The aldehyde handle at the 3-position enables subsequent derivatization, while the 2-(3,4-dimethoxyphenyl) group is integral to the observed potency. Procurement supports medicinal chemistry teams engaged in oncology lead optimization and SAR expansion of this validated antiproliferative chemotype.

ALDH1A3 Inhibitor SAR Studies for Glioblastoma

As a monosubstituted 2-aryl imidazo[1,2-a]pyridine lacking C6 substitution, this compound serves as an informative comparator in ALDH1A3 inhibitor SAR campaigns. Optimized ALDH1A3 inhibitors such as GA11 (IC₅₀ = 4.7 µM, Kᵢ = 0.54 µM) and advanced derivatives NR6 and MF7 achieve subnanomolar to picomolar cellular potency [2][3]. Procuring this compound enables researchers to establish baseline activity for the 2-(3,4-dimethoxyphenyl) substitution pattern and to quantify the potency gains achieved through C6 functionalization, a critical step in rational inhibitor design for glioblastoma stem cell targeting.

Diversity-Oriented Synthesis & Library Construction

The 3-carbaldehyde group provides a versatile reactive handle for generating structurally diverse compound libraries through aldehyde-specific transformations including reductive amination, Knoevenagel condensation, hydrazone formation, and Grignard additions . The 3,4-dimethoxyphenyl substituent introduces distinct electronic and steric properties that differentiate this scaffold from other 2-aryl imidazo[1,2-a]pyridine-3-carbaldehydes. This compound is ideally suited for high-throughput chemistry platforms and medicinal chemistry core laboratories engaged in generating novel chemical matter for screening campaigns.

Antitubercular Drug Discovery & SAR Exploration

The imidazo[1,2-a]pyridine-3-carbaldehyde scaffold has documented antitubercular activity, with the parent compound inhibiting Mycobacterium tuberculosis growth through thiosemicarbazide reductase inhibition . The target compound incorporates both the validated 3-carbaldehyde pharmacophore and the 3,4-dimethoxyphenyl group, positioning it as a starting point for antitubercular SAR studies. Patent literature (US20120220457A1) supports the use of imidazo[1,2-a]pyridine-3-carbaldehydes for treating tuberculosis [4]. Procurement enables infectious disease research programs to explore this chemotype against drug-resistant M. tuberculosis strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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